2-Chloro-4-fluoro-3-methoxybenzaldehyde
Description
2-Chloro-4-fluoro-3-methoxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol. Its structure features a benzaldehyde core substituted with chlorine at position 2, fluorine at position 4, and a methoxy group at position 3. This compound is of interest in organic synthesis due to the electron-withdrawing effects of halogens (Cl and F) and the electron-donating methoxy group, which modulate its reactivity in cross-coupling, condensation, and nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3 |
InChI Key |
OKXJDWHYURYEOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)
- Molecular Formula : C₈H₆ClFO₂
- Substituent Positions : Cl (position 4), F (position 2), methoxy (position 3).
- Key Differences: The swapped positions of Cl and F alter electronic and steric effects.
- Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)
- Molecular Formula : C₁₃H₉ClO₂
- Structure: Features a 4-chlorophenoxy group instead of halogens (Cl, F) directly on the benzaldehyde ring.
- Key Differences: The phenoxy group introduces strong electron-withdrawing effects, enhancing stability but reducing electrophilicity at the aldehyde group compared to the target compound. This makes it less reactive in aldehyde-specific reactions like condensations .
Functional Group Variants
4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride (CAS 1160250-56-5)
- Molecular Formula : C₁₅H₁₁Cl₂FO₃
- Structure : Replaces the aldehyde group with a benzoyl chloride moiety and adds a methoxy-substituted phenylmethoxy group.
- Key Differences : The acyl chloride functional group significantly increases reactivity, enabling participation in acylation reactions, unlike the aldehyde group in the target compound. This compound is used in pharmaceutical and agrochemical synthesis due to its versatility in forming amides and esters .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Applications |
|---|---|---|---|---|---|---|
| 2-Chloro-4-fluoro-3-methoxybenzaldehyde | Not Available | C₈H₆ClFO₂ | 188.58 | Cl (2), F (4), OCH₃ (3) | Aldehyde | Organic synthesis intermediate |
| 4-Chloro-2-fluoro-3-methoxybenzaldehyde | 1002344-97-9 | C₈H₆ClFO₂ | 188.58 | Cl (4), F (2), OCH₃ (3) | Aldehyde | Research reagent |
| 2-(4-Chlorophenoxy)benzaldehyde | 111826-11-0 | C₁₃H₉ClO₂ | 232.66 | Cl (4-phenoxy), OCH₂C₆H₄Cl | Aldehyde | Polymer and dye synthesis |
| 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | 1160250-56-5 | C₁₅H₁₁Cl₂FO₃ | 353.15 | Cl (2), F (4), OCH₃ (3), COCl | Acyl chloride | Pharmaceuticals, agrochemicals |
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